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Compound of Interest

Compound Name: 5-chloropyridine-2-carboxylic Acid

CAS No.: 86873-60-1

Cat. No.: B047909 Get Quote

Executive Summary
5-Chloropyridine-2-carboxylic acid (CAS: 86873-60-1), also known as 5-chloropicolinic acid,

is a critical heterocyclic building block and a bioactive pharmacological probe.[1] Unlike inert

intermediates, this molecule possesses intrinsic biological activity as a Dopamine β-

Hydroxylase (DBH) inhibitor, conferring antihypertensive properties.[2]

Its primary industrial value, however, lies in its role as a "privileged scaffold" in medicinal

chemistry.[2] The 5-chloropyridine moiety is a pharmacophore found in blockbuster

anticoagulants (Factor Xa inhibitors) and picolinic acid-class herbicides. This guide analyzes its

direct pharmacological effects, its contribution to ligand-target binding kinetics, and validated

protocols for its utilization in drug discovery.[2]
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Property Specification
Relevance to Biological
Activity

Molecular Formula C₆H₄ClNO₂

Small fragment (MW 157.55)

ideal for fragment-based drug

design (FBDD).[2]

pKa (Acid) ~3.41

Ionized at physiological pH

(7.4), facilitating electrostatic

interactions with cationic

protein residues (e.g., Arg,

Lys).[2]

Lipophilicity (LogP) ~1.3

Moderate lipophilicity allows

membrane permeability while

maintaining aqueous solubility

for assays.[2]

Chelation Potential Bidentate (N, O)

The pyridine nitrogen and

carboxylate oxygen form stable

5-membered chelate rings with

metalloenzymes (e.g., Cu²⁺ in

DBH).[2]

Halogen Effect C-5 Chlorine

The chlorine atom fills

hydrophobic pockets and

increases metabolic stability by

blocking oxidative metabolism

at the C-5 position.

Core Biological Mechanisms[2]
Direct Activity: Dopamine β-Hydroxylase (DBH)
Inhibition
5-Chloropyridine-2-carboxylic acid acts as a mechanism-based inhibitor of DBH, the copper-

dependent enzyme responsible for converting dopamine to norepinephrine.
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Chelation: The picolinic acid moiety acts as a bidentate ligand, chelating the active site

Copper (Cu²⁺) cofactor essential for electron transfer.[2]

Radical Interference: DBH catalysis involves a high-potential copper-oxygen species

abstracting a hydrogen atom to form a benzylic radical. The inhibitor disrupts this redox

cycle, preventing the hydroxylation of dopamine.[2]

Physiological Outcome: Inhibition leads to a systemic reduction in norepinephrine

(vasoconstrictor) and an accumulation of dopamine (vasodilator), resulting in a net

antihypertensive effect.[2]

Pharmacophore Role: Factor Xa Inhibitors
In modern drug development, the 5-chloropyridin-2-yl moiety derived from this acid is a critical

pharmacophore in direct Factor Xa inhibitors, such as Betrixaban and Edoxaban.

Structural Contribution:

S1 Pocket Occupancy: The chloropyridine ring fits snugly into the S1 specificity pocket of

the Factor Xa enzyme.

Halogen Bonding: The chlorine atom often engages in halogen bonding or favorable van

der Waals interactions with the aromatic box of the enzyme (Tyr228, Phe174), significantly

enhancing potency (IC₅₀ in the nanomolar range).[2]

Metabolic Shielding: Substitution at the 5-position prevents metabolic attack, extending the

half-life of the drug.

Agrochemical Activity: Synthetic Auxins
Structurally, 5-chloropyridine-2-carboxylic acid belongs to the picolinic acid family of

herbicides (related to Clopyralid and Picloram).

Mode of Action: It mimics the plant hormone indole-3-acetic acid (auxin).

Effect: At high concentrations, it induces uncontrolled cell growth, vascular tissue disruption,

and eventual plant death, particularly in broadleaf weeds.[2]
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Visualizing the Biological Pathways
The following diagram illustrates the dual pathways of 5-chloropyridine-2-carboxylic acid: its

direct inhibition of DBH and its synthetic transformation into Factor Xa inhibitors.
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Caption: Figure 1. Dual biological pathways: Direct enzymatic inhibition (top) vs.

Pharmacophore utility in anticoagulants (bottom).[2]

Experimental Protocols
Protocol A: Synthesis of Bioactive Amide Derivatives
Purpose: To couple 5-chloropyridine-2-carboxylic acid with an amine scaffold (e.g., for

Factor Xa inhibition studies).

Reagents:

5-Chloropyridine-2-carboxylic acid (1.0 eq)

Target Amine (1.1 eq)[2]

HATU (1.2 eq) or EDC/HOBt[2]

DIPEA (3.0 eq)[2]

Solvent: DMF or DCM
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Workflow:

Activation: Dissolve 5-chloropyridine-2-carboxylic acid in dry DMF (0.1 M concentration).

Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to activate the

carboxylate.

Coupling: Add the Target Amine to the reaction mixture.

Incubation: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Look for mass shift:

M_amine + 157.55 - 18).[2]

Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove unreacted amine/pyridine),

saturated NaHCO₃, and brine.

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography

(Hexane/EtOAc).

Protocol B: In Vitro DBH Inhibition Assay
Purpose: To measure the IC₅₀ of the acid against Dopamine β-Hydroxylase.

Assay System:

Enzyme: Purified Bovine Adrenal DBH.[2]

Substrate: Tyramine (converted to Octopamine).

Cofactor: Ascorbate (electron donor) and Copper Sulfate (CuSO₄).[2]

Steps:

Preparation: Prepare assay buffer (0.1 M Sodium Acetate, pH 5.0) containing Catalase (to

protect enzyme from H₂O₂).[2]

Incubation: Mix DBH enzyme with varying concentrations of 5-chloropyridine-2-carboxylic
acid (0.1 µM – 100 µM) and CuSO₄ (1-5 µM) for 10 minutes.

Reaction Start: Add Tyramine (substrate) and Ascorbate. Incubate at 37°C for 20 minutes.
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Termination: Stop reaction with 200 µL of 3M Trichloroacetic acid (TCA).

Quantification: Measure Octopamine production via HPLC-ECD (Electrochemical Detection)

or spectrophotometric assay (periodate cleavage).

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Safety & Toxicology (GHS Standards)
Researchers must adhere to the following safety profile when handling this compound:

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed (Acute Tox. 4).[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2][3]

Handling: Use in a chemical fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid

dust formation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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